3-(2-hydroxyphenyl)propyl carbamate 3-(2-hydroxyphenyl)propyl carbamate
Brand Name: Vulcanchem
CAS No.: 99075-88-4
VCID: VC18474827
InChI: InChI=1S/C10H13NO3/c11-10(13)14-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6,12H,3,5,7H2,(H2,11,13)
SMILES:
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

3-(2-hydroxyphenyl)propyl carbamate

CAS No.: 99075-88-4

Cat. No.: VC18474827

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

3-(2-hydroxyphenyl)propyl carbamate - 99075-88-4

Specification

CAS No. 99075-88-4
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name 3-(2-hydroxyphenyl)propyl carbamate
Standard InChI InChI=1S/C10H13NO3/c11-10(13)14-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6,12H,3,5,7H2,(H2,11,13)
Standard InChI Key VZYDGPZBANPZMU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CCCOC(=O)N)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-(2-Hydroxyphenyl)propyl carbamate has the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.21 g/mol . Its IUPAC name is 3-(2-hydroxyphenyl)propyl carbamate, and its SMILES representation is C1=CC=C(C(=C1)CCCOC(=O)N)O. The compound features a hydroxyphenyl group at the ortho position, a propyl spacer, and a terminal carbamate functional group (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₃
Molecular Weight195.21 g/mol
CAS Number99075-88-4
SMILESC1=CC=C(C(=C1)CCCOC(=O)N)O
SolubilityNot fully characterized-

Structural Analogues

A closely related compound, propyl (2-hydroxyphenyl)carbamate (CAS 56836-52-3), shares the same molecular weight but differs in functional group arrangement. Such structural variations influence reactivity and biological activity, underscoring the importance of precise synthetic control.

Synthesis and Manufacturing

Synthetic Routes

Carbamates are typically synthesized via reactions between amines or phenols with chloroformates or isocyanates . For 3-(2-hydroxyphenyl)propyl carbamate, a plausible route involves:

  • Chloroformate Pathway: Reacting 3-(2-hydroxyphenyl)propan-1-ol with a carbamic acid chloride in aqueous medium .

  • Isocyanate Pathway: Utilizing phenyl isocyanate derivatives to form the carbamate bond .

Patents highlight the use of aqueous-phase reactions with acid receptors (e.g., sodium carbonate) to neutralize HCl byproducts, ensuring high yields (>95%) . Notably, the compound’s melting point is reduced when covered with water, facilitating purification .

Applications and Biological Activity

Table 2: Biological Activities of Related Carbamates

CompoundTargetActivity (IC₅₀/EC₅₀)Source
Biphenyl-N-alkyl carbamatesFAAH/D3R1–100 nM
2-HydroxyfelbamateCaenorhabditis elegansReported

Agrochemical Use

Carbamates are widely used as herbicides and insecticides. Patent WO1985001286A1 describes phenyl carbamates as herbicidal agents, synthesized via similar methods . While 3-(2-hydroxyphenyl)propyl carbamate’s herbicidal efficacy remains unconfirmed, its structural motifs align with bioactive agrochemicals .

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